

Technical Guide: Octanal-d2 - Molecular Properties and Analytical Characterization

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Compound of Interest

Compound Name: *Octanal - d2*

Cat. No.: *B1147827*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Octanal-d2, focusing on its molecular weight, chemical formula, and the experimental protocols for its synthesis and characterization. For the purpose of this guide, Octanal-d2 is assumed to be Octanal-2,2-d2, a common isotopologue where two deuterium atoms are located at the alpha-position to the carbonyl group.

Quantitative Data Summary

The following table summarizes the key molecular and physical properties of standard octanal and the assumed octanal-2,2-d2.

Property	Octanal	Octanal-2,2-d2 (Assumed)
Chemical Formula	C8H16O	C8H14D2O
Molecular Weight	128.21 g/mol [1]	130.22 g/mol
Appearance	Colorless liquid with a strong fruity odor [2]	Colorless liquid (presumed)
Boiling Point	171 °C [2]	Not available
Melting Point	12-15 °C	Not available
Density	0.821 g/mL at 20 °C	Not available
Solubility in Water	Slightly soluble	Slightly soluble (presumed)

Structural Relationship

The structural difference between octanal and the assumed octanal-2,2-d2 lies in the isotopic substitution at the C2 position.

Caption: Structural relationship between Octanal and Octanal-2,2-d2.

Experimental Protocols

Synthesis of α -Deuterated Aldehydes (General Protocol)

The synthesis of α -deuterated aldehydes like octanal-2,2-d2 can be achieved through various methods. One common approach involves the use of N-heterocyclic carbenes (NHCs) to catalyze the hydrogen-deuterium exchange at the formyl position of the corresponding non-deuterated aldehyde.[\[3\]](#)[\[4\]](#)

Materials:

- Octanal
- N-heterocyclic carbene (NHC) catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
- Deuterium oxide (D₂O)

- Anhydrous solvent (e.g., tetrahydrofuran)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the NHC catalyst in the anhydrous solvent.
- Add octanal to the solution.
- Add a stoichiometric excess of deuterium oxide to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by analytical techniques such as ^1H NMR or GC-MS.
- Upon completion, quench the reaction by adding a small amount of H_2O .
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting octanal-2,2-d2 by column chromatography or distillation.

Characterization of Octanal-d2

Mass spectrometry is a crucial technique to confirm the incorporation of deuterium and to determine the molecular weight of the deuterated compound.

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

- Prepare a dilute solution of the purified octanal-d2 in a suitable volatile solvent.

- Inject the sample into the GC-MS or LC-MS system.
- Obtain the mass spectrum of the compound.
- Analyze the molecular ion peak (M^+) to confirm the increased mass corresponding to the two deuterium atoms. The mass spectrum of octanal will show a molecular ion peak at m/z 128, while octanal-2,2-d2 should exhibit a molecular ion peak at m/z 130.
- Analyze the fragmentation pattern to further confirm the location of the deuterium atoms.

NMR spectroscopy, particularly ^1H and ^2H NMR, is essential for confirming the position of deuterium labeling.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- Deuterated solvent (e.g., CDCl_3)

^1H NMR Analysis:

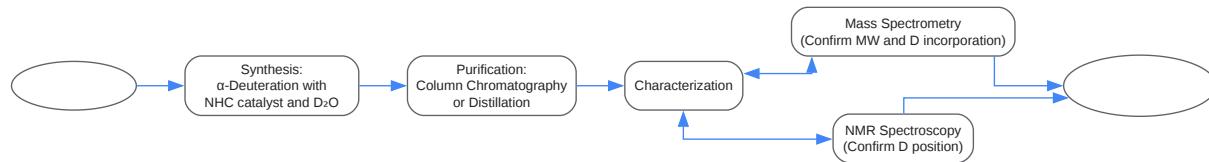
- The ^1H NMR spectrum of octanal-2,2-d2 will show a significant reduction or complete disappearance of the signal corresponding to the α -protons (the CH_2 group adjacent to the aldehyde), which is typically observed as a triplet in the spectrum of unlabeled octanal.[5][6]
- The aldehyde proton (CHO) signal may appear as a singlet instead of a triplet, due to the absence of coupling with the adjacent deuterated carbon.

^2H NMR Analysis:

- The ^2H (Deuterium) NMR spectrum will show a signal at the chemical shift corresponding to the α -position, confirming the presence and location of the deuterium atoms.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of octanal-2,2-d2.

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Caption: General workflow for the synthesis and characterization of Octanal-2,2-d2.

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